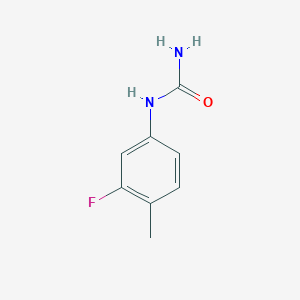
(3-fluoro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluoro-4-methylphenyl)urea is an organic compound with the molecular formula C8H9FN2O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-fluoro-4-methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-fluoro-4-methylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylaniline with an isocyanate derivative. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and yields the desired urea derivative .
Industrial Production Methods
Industrial production of 1-(3-fluoro-4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
(3-fluoro-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents or nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds .
Aplicaciones Científicas De Investigación
(3-fluoro-4-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor
Mecanismo De Acción
The mechanism of action of 1-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable compound in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)urea
- 1-(4-Fluorophenyl)urea
- 1-(3-Fluoro-4-methylphenyl)-3-(3,4,5-trimethoxybenzyl)urea
Uniqueness
(3-fluoro-4-methylphenyl)urea is unique due to the presence of both the fluorine and methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in its analogs .
Propiedades
Fórmula molecular |
C8H9FN2O |
|---|---|
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
(3-fluoro-4-methylphenyl)urea |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Clave InChI |
FIPCHQOGEGTUGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















